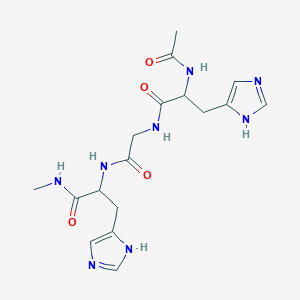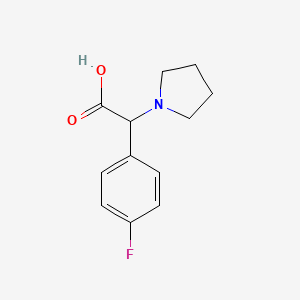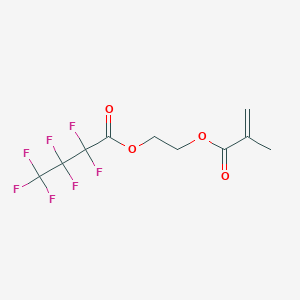
5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoéthoxy)-2-chloro-1,3-diméthylbenzène: est un composé organique doté d'une structure complexe, comprenant un cycle benzénique substitué par un groupe bromoéthoxy, un atome de chlore et deux groupes méthyle.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: La synthèse du 5-(2-Bromoéthoxy)-2-chloro-1,3-diméthylbenzène peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de substitution nucléophile, où un précurseur approprié, tel que le 2-chloro-1,3-diméthylbenzène, est mis à réagir avec le 2-bromoéthanol en présence d'une base comme le carbonate de potassium. La réaction se déroule généralement sous reflux dans un solvant tel que l'acétone ou le diméthylformamide (DMF) pour donner le produit souhaité .
Méthodes de Production Industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du procédé. De plus, des techniques de purification telles que la distillation et la recristallisation sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de Réactions: Le 5-(2-Bromoéthoxy)-2-chloro-1,3-diméthylbenzène subit diverses réactions chimiques, notamment:
Substitution Nucléophile: Le groupe bromoéthoxy peut participer à des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Oxydation: Le composé peut être oxydé pour former les alcools ou les cétones correspondants en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent convertir le composé en ses hydrocarbures correspondants en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et Conditions Courants:
Substitution Nucléophile: Réactifs comme l'azoture de sodium ou le thiolate de sodium dans des solvants comme le DMF ou le DMSO.
Oxydation: Permanganate de potassium en conditions acides ou basiques.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Principaux Produits Formés:
Substitution Nucléophile: Formation d'éthers ou de thioéthers substitués.
Oxydation: Formation d'alcools ou de cétones.
Réduction: Formation d'hydrocarbures.
Applications De Recherche Scientifique
Chimie: En chimie synthétique, le 5-(2-Bromoéthoxy)-2-chloro-1,3-diméthylbenzène est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Sa réactivité en fait un bloc de construction précieux pour la construction de divers composés organiques .
Biologie et Médecine: Les dérivés du composé ont montré un potentiel dans les applications biologiques, notamment comme inhibiteurs d'enzymes spécifiques ou comme ligands pour les études de récepteurs. La recherche se poursuit pour explorer son potentiel dans le développement de médicaments et la chimie médicinale .
Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux de spécialité. Sa structure unique permet le développement de nouveaux polymères et de matériaux avancés ayant des propriétés spécifiques .
Mécanisme d'Action
Le mécanisme d'action du 5-(2-Bromoéthoxy)-2-chloro-1,3-diméthylbenzène implique son interaction avec des cibles moléculaires par diverses voies:
Substitution Nucléophile: Le groupe bromoéthoxy agit comme un groupe partant, permettant aux nucléophiles d'attaquer l'atome de carbone et de former de nouvelles liaisons.
Oxydation et Réduction: Le composé subit des réactions redox, modifiant son état d'oxydation et formant de nouveaux groupes fonctionnels.
Cibles Moléculaires: Le composé peut interagir avec les enzymes, les récepteurs et autres biomolécules, influençant leur activité et leur fonction.
Mécanisme D'action
The mechanism of action of 5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromoethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new functional groups.
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Composés Similaires:
2-Bromo-1,3-diméthylbenzène: Il manque le groupe éthoxy, ce qui le rend moins réactif dans les réactions de substitution nucléophile.
2-Chloro-1,3-diméthylbenzène: Il manque le groupe bromoéthoxy, limitant ses applications dans certaines voies de synthèse.
5-(2-Bromoéthoxy)-1,3-diméthylbenzène: Structure similaire, mais motif de substitution différent, affectant sa réactivité et ses applications.
Unicité: La combinaison unique de groupes fonctionnels du 5-(2-Bromoéthoxy)-2-chloro-1,3-diméthylbenzène en fait un composé polyvalent en chimie synthétique. Sa capacité à subir diverses réactions et à former des produits variés le distingue des composés similaires, offrant un éventail plus large d'applications dans la recherche et l'industrie .
Propriétés
IUPAC Name |
5-(2-bromoethoxy)-2-chloro-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7-5-9(13-4-3-11)6-8(2)10(7)12/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVJGUOYLNYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

